6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a pyrazole ring, and an isoquinoline moiety
Properties
Molecular Formula |
C25H19BrN4O3 |
|---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
6-bromo-2-[(E)-[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C25H19BrN4O3/c1-13-7-8-16(11-14(13)2)29-25(33)20(15(3)28-29)12-27-30-23(31)18-6-4-5-17-21(26)10-9-19(22(17)18)24(30)32/h4-12,28H,1-3H3/b27-12+ |
InChI Key |
MCBIDKIDAUDYRJ-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/N3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NN3C(=O)C4=C5C(=C(C=C4)Br)C=CC=C5C3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives: These compounds have been studied for their anticancer and antioxidant activities.
3,4-dibromohexane: A simpler brominated compound used in organic synthesis.
Uniqueness
6-bromo-2-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups provides versatility in both synthetic and biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
